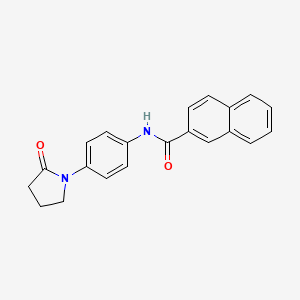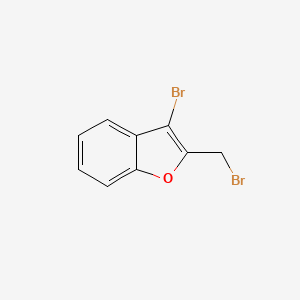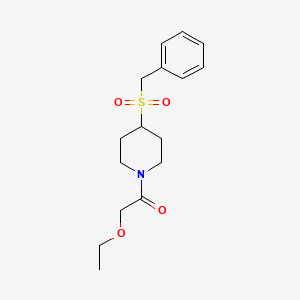
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide” is a compound that contains a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The 2-oxopyrrolidin-1-yl group indicates that the pyrrolidinone ring has a ketone functional group at the 2-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidinones can participate in a variety of reactions, including reductions, oxidations, and various types of substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Some properties might be predicted based on its structure and comparison with similar compounds .Scientific Research Applications
Synthesis of Chemical and Pharmaceuticals Intermediates
This compound has been used in the synthesis of chemical and pharmaceutical intermediates . It plays a crucial role in the development of new drugs and chemicals, contributing to the advancement of various fields of science and technology.
Antifungal Applications
The compound has shown significant antifungal properties . This makes it a potential candidate for the development of new antifungal drugs, which can be used to treat a variety of fungal infections.
Antibacterial Applications
It has also been found to have antibacterial activity . This suggests that it could be used in the development of new antibiotics, helping to combat bacterial infections and resistances.
Anticonvulsant Applications
The compound has demonstrated anticonvulsant properties . This indicates its potential use in the treatment of conditions like epilepsy and other seizure disorders.
Anticancer Applications
The compound has shown potential in anticancer applications . It could be used in the development of new cancer treatments, contributing to the fight against various types of cancer.
Antioxidant Applications
The compound has been found to have antioxidant activity . This suggests its potential use in the prevention of oxidative stress-related diseases, including heart disease, cancer, and neurodegenerative disorders.
Mechanism of Action
Target of action
Compounds with a pyrrolidin-2-one moiety have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide”. The pyrrolidin-2-one moiety in the compound could interact with its targets and cause changes in their function .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action environment
Environmental factors can often influence the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-6-3-13-23(20)19-11-9-18(10-12-19)22-21(25)17-8-7-15-4-1-2-5-16(15)14-17/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWYQDAUSRQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide](/img/structure/B2595512.png)

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)
![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)
